molecular formula C6H6O4 B6183477 (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis CAS No. 149429-50-5

(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis

Cat. No. B6183477
CAS RN: 149429-50-5
M. Wt: 142.1
InChI Key:
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Description

(3aR,6aS)-Hexahydrofuro[3,4-c]furan-1,3-dione, cis (HHF-1,3-dione) is an organic compound that was first synthesized in the late 1960s. It is a bicyclic compound belonging to the class of furan derivatives and is composed of a five-membered furan ring fused to a six-membered heterocyclic ring. HHF-1,3-dione is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. Its unique structure and properties have enabled it to be used for a variety of purposes, including as a synthetic precursor to various pharmaceuticals, as a catalyst in various reactions, and as a tool for studying the structure and function of various biomolecules.

Scientific Research Applications

HHF-1,3-dione has found a variety of applications in scientific research. It has been used as a synthetic precursor to various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used as a catalyst in various chemical reactions, such as the formation of cyclic compounds from linear molecules. In addition, HHF-1,3-dione has been used as a tool for studying the structure and function of various biomolecules, including proteins, carbohydrates, and nucleic acids.

Mechanism of Action

The mechanism of action of HHF-1,3-dione is not fully understood. It is believed that the compound acts as a proton donor and a Lewis base, which allows it to interact with other molecules in a variety of ways. For example, it can interact with proteins to modify their structure and function, and it can interact with carbohydrates to form cyclic compounds. In addition, HHF-1,3-dione may act as a nucleophile, allowing it to react with nucleophilic centers in biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of HHF-1,3-dione are not well understood. However, it is known that the compound has anti-inflammatory and anticonvulsant properties, which suggests that it may be useful in the treatment of certain medical conditions. In addition, HHF-1,3-dione has been shown to interact with various biomolecules, including proteins, carbohydrates, and nucleic acids, which suggests that it may have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using HHF-1,3-dione in laboratory experiments include its low cost, its availability, and its versatility. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of HHF-1,3-dione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

Future research on HHF-1,3-dione should focus on understanding its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research should be conducted to determine the potential applications of HHF-1,3-dione in the pharmaceutical and medical fields. Finally, research should be conducted to explore the potential of HHF-1,3-dione as a catalyst in various chemical reactions.

Synthesis Methods

The synthesis of HHF-1,3-dione can be achieved through several methods. The most common method involves the reaction of furfural with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction produces a salt of the HHF-1,3-dione, which is then isolated and recrystallized. Other methods of synthesis include the reaction of furfuryl alcohol with a strong base, the reaction of furfural with a Lewis acid, and the reaction of furfuryl alcohol with a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis involves the cyclization of a diene precursor followed by oxidation to form the desired compound.", "Starting Materials": [ "1,3-cyclohexadiene", "maleic anhydride", "catalyst (e.g. palladium on carbon)", "solvent (e.g. ethanol)" ], "Reaction": [ "Add 1,3-cyclohexadiene and maleic anhydride to a reaction flask in the presence of a catalyst and solvent.", "Heat the mixture to promote diene cyclization, forming a bicyclic intermediate.", "Oxidize the intermediate using an oxidizing agent (e.g. potassium permanganate) to form the desired compound, (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis.", "Purify the product using standard techniques (e.g. column chromatography)." ] }

CAS RN

149429-50-5

Product Name

(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis

Molecular Formula

C6H6O4

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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